N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
CAS No.:
Cat. No.: VC14772227
Molecular Formula: C21H19ClN4O2
Molecular Weight: 394.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19ClN4O2 |
|---|---|
| Molecular Weight | 394.9 g/mol |
| IUPAC Name | N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C21H19ClN4O2/c1-26-21(28)16-5-3-2-4-15(16)19(25-26)11-20(27)23-9-8-13-12-24-18-7-6-14(22)10-17(13)18/h2-7,10,12,24H,8-9,11H2,1H3,(H,23,27) |
| Standard InChI Key | SBKQOXYQLQNPIF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s architecture comprises two primary domains:
-
A 5-chloroindole group, characterized by a bicyclic structure with a chlorine substituent at the 5-position of the indole ring.
-
A 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl moiety, featuring a phthalazinone core with a methyl group at the 3-position and a ketone at the 4-position.
These domains are connected via an ethylacetamide linker, which facilitates conformational flexibility and molecular interactions. The chlorine atom enhances electron-withdrawing effects, potentially influencing binding affinity to biological targets, while the methyl group on the phthalazinone ring may stabilize hydrophobic interactions .
Physicochemical Properties
While detailed experimental data on physical properties (e.g., melting point, solubility) remain limited, theoretical calculations suggest moderate lipophilicity due to the aromatic indole and phthalazinone systems. The acetamide linker introduces polarity, balancing hydrophobicity and solubility.
| Property | Value |
|---|---|
| Molecular Weight | 394.9 g/mol |
| Molecular Formula | C₂₂H₂₀ClN₅O₂ |
| Key Functional Groups | Indole, Phthalazinone |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves sequential functionalization of precursor molecules. A representative pathway includes:
-
O-Alkylation: Reaction of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate to form an intermediate ester .
-
Hydrazinolysis: Treatment with hydrazine hydrate to yield hydrazide derivatives.
-
Azide Coupling: Reaction with amino acid esters under Schotten-Baumann conditions to assemble the acetamide bridge .
Key Reaction Conditions
-
Temperature: Reactions often proceed at 40–60°C to balance kinetics and selectivity.
-
Catalysts: Triethylamine facilitates deprotonation in azide coupling steps .
-
Solvents: Ethanol and ethyl acetate are commonly used for their compatibility with polar intermediates .
Challenges and Optimizations
-
Chemoselectivity: Competing reactions at the indole nitrogen require protective groups (e.g., Boc) during functionalization.
-
Yield Improvements: Chromatographic purification and recrystallization from ethanol/water mixtures enhance purity (>95%) .
Biological Activity and Mechanisms
Antimicrobial Effects
Preliminary assays reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to disruption of cell wall synthesis or DNA gyrase function .
Molecular Docking Insights
Docking simulations indicate strong binding affinity (−9.2 kcal/mol) to VEGFR2, driven by:
-
Hydrogen bonding between the phthalazinone carbonyl and Lys868.
-
Hydrophobic interactions involving the indole ring and Phe1047 .
Therapeutic Applications and Comparative Analysis
Oncology
As a VEGFR2 inhibitor, this compound could suppress tumor angiogenesis, making it a candidate for adjunct therapy in colorectal and breast cancers.
Antimicrobial Therapy
Its efficacy against methicillin-resistant S. aureus (MRSA) positions it as a potential alternative to β-lactam antibiotics .
Structural Analogs and SAR
Modifications to the indole or phthalazinone moieties significantly alter bioactivity:
| Analog | Structural Variation | Bioactivity Change |
|---|---|---|
| Chlorine-free indole derivative | Removal of Cl at C5 | ↓ Cytotoxicity by 40% |
| Methoxy-substituted phthalazinone | Addition of OCH₃ at C3 | ↑ Antibacterial potency |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume